N-(2,4-dichlorophenyl)-2-iodobenzamide
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Overview
Description
N-(2,4-dichlorophenyl)-2-iodobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of two chlorine atoms and one iodine atom attached to a benzene ring, along with an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-2-iodobenzamide typically involves the reaction of 2-iodobenzoic acid with 2,4-dichloroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-2-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling, where boronic acids are used as reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used reagents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution Products: Depending on the substituent introduced, various substituted benzamides can be formed.
Oxidation Products: Oxidized derivatives of the benzamide.
Reduction Products: Reduced forms of the benzamide, such as amines or alcohols.
Scientific Research Applications
N-(2,4-dichlorophenyl)-2-iodobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: A chlorinated derivative of phenol with similar structural features but different functional groups.
N-(2,4-Dichlorophenyl)-2-chloroacetamide: Another benzamide derivative with chlorine atoms but lacking the iodine atom.
Uniqueness
N-(2,4-dichlorophenyl)-2-iodobenzamide is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical reactivity and biological activity. The combination of these halogens with the amide functional group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C13H8Cl2INO |
---|---|
Molecular Weight |
392.02 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-2-iodobenzamide |
InChI |
InChI=1S/C13H8Cl2INO/c14-8-5-6-12(10(15)7-8)17-13(18)9-3-1-2-4-11(9)16/h1-7H,(H,17,18) |
InChI Key |
SQAGGVIBJZHRIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)I |
Origin of Product |
United States |
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